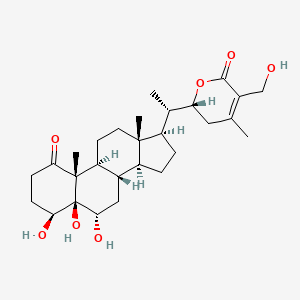
Somnifericin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Somnifericin involves the extraction of Withania somnifera roots, which are rich in withanolides . The extraction process typically involves the use of solvents such as ethanol, methanol, or water under controlled conditions . The roots are dried, powdered, and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and purity . These methods are optimized for efficiency and scalability to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Somnifericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various withanolide derivatives, which exhibit enhanced or modified biological activities . These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Somnifericin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, it is investigated for its role in cellular processes and its potential as an anti-cancer agent . In medicine, this compound is explored for its therapeutic effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties . In industry, it is used in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of Somnifericin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . This compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Somnifericin is unique among withanolides due to its specific structural features and bioactivity . Similar compounds include withaferin A, withanolide D, and withanolide E, which also exhibit therapeutic properties but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, which are being extensively studied for potential clinical applications .
Properties
Molecular Formula |
C28H42O7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31-32,34H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 |
InChI Key |
RYHUVBZFHPPSHQ-DAKZBPTQSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)CC[C@@H]5O)C)O)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)CCC5O)C)O)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















